(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Chiral Purity Stereoselective Synthesis Enantiomer Procurement

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (CAS: 1821843-89-3) is a chiral organic compound classified as a substituted phenol with a tertiary amine and a stereogenic secondary alcohol. It serves as a versatile intermediate in organic synthesis, where its chirality and the combination of a diethylamino group and a hydroxyethyl group on the phenolic ring are key to its utility.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13608960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C(C)O)O
InChIInChI=1S/C12H19NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-9,14-15H,4-5H2,1-3H3/t9-/m0/s1
InChIKeyWLRAHNSKJFGXAQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: A Chiral Phenolic Building Block for Enantioselective Synthesis and Material Science Procurement


(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol (CAS: 1821843-89-3) is a chiral organic compound classified as a substituted phenol with a tertiary amine and a stereogenic secondary alcohol . It serves as a versatile intermediate in organic synthesis, where its chirality and the combination of a diethylamino group and a hydroxyethyl group on the phenolic ring are key to its utility . The compound is a defined stereoisomer, which is critical for applications requiring specific three-dimensional molecular recognition, such as in the development of chiral catalysts or pharmaceutical intermediates [1].

Why Generic Phenolic Building Blocks Cannot Replace (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol in Chirality-Critical Applications


Simple substitution with an achiral analog or the opposite enantiomer is not permissible for applications requiring stereoselective interactions. The (S)-enantiomer (CAS: 1821843-89-3) and the (R)-enantiomer (CAS: 1821840-53-2) are distinct chemical entities with potentially divergent biological or catalytic activities . Furthermore, altering the substitution pattern, as seen in the regioisomer 5-(Diethylamino)-2-(2-hydroxyethyl)phenol (CAS: 916227-49-1), changes the spatial orientation of the hydrogen-bonding hydroxyl group, which can disrupt intended binding or catalytic geometry [1]. The specific chiral tertiary amino-phenolic alcohol scaffold is a key feature for its role in asymmetric catalysis, where even minor structural variations lead to significant differences in enantioselectivity [2]. Therefore, for research reproducibility and reliable performance in stereoselective synthesis, this precise compound is a non-interchangeable specification.

Quantitative Procurement Evidence for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: Differentiating Data from Analogs


Chiral Purity and Supplier Specification: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS: 1821843-89-3) is supplied with a purity specification of ≥98% . This is a critical quantitative differentiator from the (R)-enantiomer (CAS: 1821840-53-2), which is a distinct compound often subject to patent-related sale restrictions . For research requiring a specific stereochemical outcome, selecting the correct, commercially available enantiomer with defined purity is a fundamental procurement requirement. Failure to do so would introduce a confounding variable in any stereoselective experiment.

Chiral Purity Stereoselective Synthesis Enantiomer Procurement

Computational Physicochemical Profile: LogP and TPSA of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

The target compound exhibits a predicted LogP of 2.2917 and a Topological Polar Surface Area (TPSA) of 43.7 Ų . These computational descriptors are key differentiators for predicting membrane permeability and oral bioavailability in drug discovery programs. While direct experimental data for a comparator like the (R)-enantiomer is not available, these values provide a baseline for the (S)-enantiomer, which is essential for comparing within a series of potential lead compounds.

Lipophilicity Drug-likeness ADME Prediction

Structural Distinction: Regioisomeric Position of the Hydroxyethyl Group

The target compound features the hydroxyethyl group at the 2-position of the phenol ring, adjacent to the hydroxyl group . This contrasts with the regioisomer 5-(Diethylamino)-2-(2-hydroxyethyl)phenol (CAS: 916227-49-1), where the hydroxyethyl group is located at the 1-position [1]. This positional difference results in distinct molecular geometries and potential for intramolecular hydrogen bonding, which are critical for the compound's function as a chiral ligand or building block. The specific 2-substitution pattern is essential for the intended chelation or binding in catalytic cycles.

Regioisomerism Structure-Activity Relationship Molecular Scaffold

Validated Research and Industrial Applications for (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol


Enantioselective Catalysis: Chiral Ligand for Asymmetric Synthesis

This compound belongs to a class of chiral tertiary amino-phenolic alcohols that, when complexed with zinc(II), serve as effective catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes, enabling predictable control over absolute stereochemistry [1]. The (S)-enantiomer's specific stereochemistry is crucial for achieving a desired enantiomeric excess in such reactions. The defined LogP and TPSA values (LogP: 2.2917; TPSA: 43.7 Ų) also provide a basis for predicting the compound's behavior in reaction media .

Pharmaceutical Intermediate: Building Block for Chiral Drug Candidates

Given its chiral nature and the presence of both a phenol and an amine, (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is a valuable intermediate for synthesizing more complex, chiral drug candidates [1]. Its predicted physicochemical profile (LogP: 2.2917; TPSA: 43.7 Ų) suggests drug-like properties, making it a relevant starting point for medicinal chemistry campaigns . The availability of the compound with a purity ≥98% ensures reliable downstream synthetic outcomes .

Organic Synthesis Reagent: Catalyst and Ligand Development

As a reagent in organic synthesis, this compound's unique combination of a phenolic hydroxyl, a chiral secondary alcohol, and a tertiary amine allows for diverse chemical modifications, such as oxidation to quinones or use as a chelating ligand [1]. Its distinct regio- and stereochemistry, compared to analogs like the (R)-enantiomer or the 2-hydroxyethyl regioisomer, are key differentiators for designing specific catalytic cycles or synthetic transformations .

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